

5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**, a key halogenated salicylaldehyde derivative. It covers the compound's discovery and historical context, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications as a versatile building block in medicinal chemistry and materials science. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction and Historical Context

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, also known as 5-bromo-3-fluorosalicylaldehyde, is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in organic synthesis. While a singular, seminal publication detailing its initial "discovery" is not readily apparent, its synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the formylation of phenols. The primary method for its preparation is a variation of the Duff reaction, a classic organic reaction for the ortho-formylation of phenols using hexamethylenetetramine, first reported by James Cooper Duff in the 1930s.^{[1][2]}

The earliest accessible records in chemical databases, such as its PubChem entry, date back to 2005, suggesting its availability and use from at least this period.[3] In the subsequent years, **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** has been increasingly cited in patent literature, highlighting its role as a crucial precursor in the development of novel therapeutic agents and functional materials. Its strategic substitution pattern, featuring a reactive aldehyde, a directing hydroxyl group, and two different halogens (bromo and fluoro), offers multiple sites for chemical modification, making it an attractive starting material for complex molecular architectures.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	251300-28-4	
Molecular Formula	C ₇ H ₄ BrFO ₂	[3]
Molecular Weight	219.01 g/mol	[3]
Appearance	Yellow solid	[4]
Melting Point	112-116 °C	
Purity	>97% (typical)	[4]
InChIKey	YYCQXIWKIRQWHN- UHFFFAOYSA-N	[3]

Table 2: Spectroscopic Data

Spectrum Type	Key Data Points	Reference(s)
¹ H NMR (400MHz, CDCl ₃)	δ 10.90 (s, 1H), 9.88 (d, J = 2.0 Hz, 1H), 7.49-7.53 (m, 2H)	[5]
¹³ C NMR	Data not readily available in searched literature.	
Mass Spectrometry	Monoisotopic Mass: 217.93787 Da	[3]

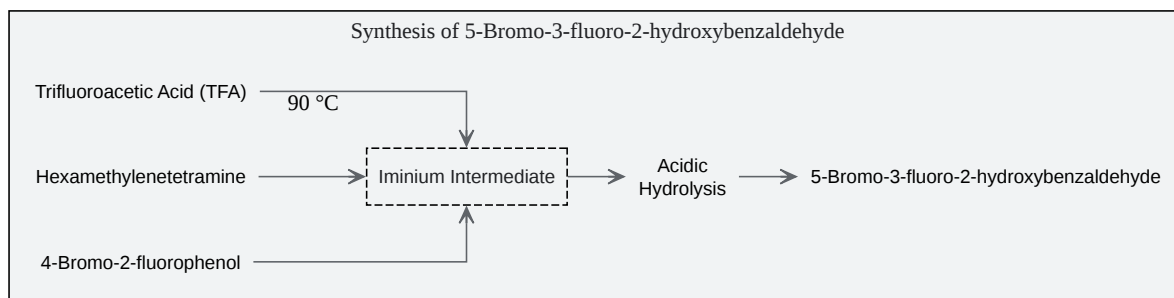
Experimental Protocols

The most robust and cited method for the synthesis of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** is a modified Duff reaction. The following protocol is adapted from the patent literature.

Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde via Duff Reaction

This procedure details the ortho-formylation of 4-bromo-2-fluorophenol.

Reaction Scheme:



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Figure 1: Synthetic Pathway to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

Materials:

- 4-Bromo-2-fluoro-phenol (10 g, 52.4 mmol)
- Hexamethylenetetramine (14.7 g, 105 mmol)
- Trifluoroacetic acid (50 mL)
- Water
- Dichloromethane (DCM)
- Brine

Procedure:

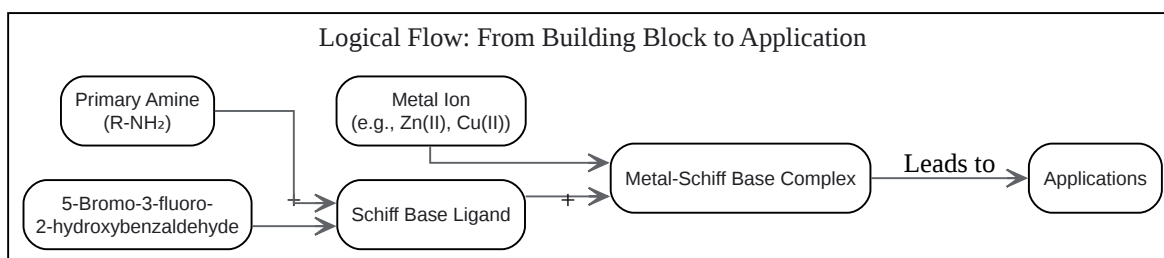
- To a solution of 4-bromo-2-fluoro-phenol (10 g, 52.4 mmol) in trifluoroacetic acid (50 mL), add hexamethylenetetramine (14.7 g, 105 mmol) in three portions over 20 minutes at room temperature.
- Stir the mixture at room temperature for an additional 20 minutes.
- Heat the reaction mixture to 90 °C and maintain stirring at this temperature for 13 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding water.
- Extract the product with dichloromethane (DCM).
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a versatile building block primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its utility stems from the aldehyde functional group, which readily undergoes condensation reactions, and the halogenated aromatic ring, which can be further functionalized.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines). These are typically formed by the condensation of the aldehyde with a primary amine. The resulting Schiff bases, often acting as bidentate or tetradentate ligands, can coordinate with metal ions to form complexes with interesting photophysical or biological properties.[4]



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Figure 2: Role as a Precursor for Schiff Base Metal Complexes.

These metal complexes have been investigated for applications in:

- Organic Light-Emitting Diodes (OLEDs)[4]
- Dye-Sensitized Solar Cells (DSSCs)[4]
- Antimicrobial Agents[4]

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The patent literature reveals the crucial role of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** as a key intermediate in the synthesis of various classes of therapeutic agents.

Table 3: Examples of Pharmaceutical Scaffolds Derived from **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**

Therapeutic Target/Class	Example Application	Reference(s)
Toll-like Receptor 2 (TLR2) Modulators	Synthesis of antagonists for treating inflammatory diseases and neurological disorders.	[6]
Factor VIIa Inhibitors	Preparation of macrocyclic inhibitors for the treatment of thromboembolic disorders.	[7]
Phosphodiesterase 4 (PDE4) Inhibitors	Synthesis of boron-containing inhibitors for inflammatory diseases.	[5]

The aldehyde group is typically used to construct a larger heterocyclic system through condensation or multi-step transformations. The bromo and fluoro substituents can influence the electronic properties and metabolic stability of the final drug molecule.

Conclusion

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a synthetically valuable and readily accessible chemical intermediate. Its preparation via a modified Duff reaction is well-documented, providing a reliable route to this compound. The trifunctional nature of the molecule—possessing an aldehyde, a hydroxyl group, and two distinct halogens—renders it a highly versatile precursor for a wide range of applications. Its demonstrated utility in the synthesis of advanced materials and complex pharmaceutical agents underscores its importance for the scientific research and drug development communities. This guide serves as a foundational resource for leveraging the synthetic potential of this important building block.

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